![molecular formula C8H7BF3KO B1592751 Potassium 4-acetylphenyltrifluoroborate CAS No. 252726-24-2](/img/structure/B1592751.png)
Potassium 4-acetylphenyltrifluoroborate
Overview
Description
Potassium 4-acetylphenyltrifluoroborate is a chemical compound with the molecular formula C8H7BF3KO . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of Potassium 4-acetylphenyltrifluoroborate has been referenced in the Journal of the American Chemical Society, 2006, vol. 128, №30, p. 9634-9635 .Molecular Structure Analysis
The InChIKey of Potassium 4-acetylphenyltrifluoroborate is JRUXIRSHKHCTTK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The molecular weight of Potassium 4-acetylphenyltrifluoroborate is 226.047 g/mol . Other physical properties such as melting point, boiling point, density, and refractive index are not available .Scientific Research Applications
Potassium 4-acetylphenyltrifluoroborate, also known as potassium (4-acetylphenyl)trifluoroboranuide, is a chemical compound with diverse applications in scientific research. Below is a comprehensive analysis focusing on unique applications across different fields:
Organic Synthesis
Potassium 4-acetylphenyltrifluoroborate is widely used in organic synthesis , particularly in Suzuki cross-coupling reactions . These reactions are pivotal for forming carbon-carbon bonds, an essential process in the synthesis of complex organic molecules. The compound serves as a potent boronic acid surrogate due to its stability and reactivity .
Pharmaceutical Research
In pharmaceutical research , this compound can be utilized for the synthesis of drug molecules. Its stability under oxidative conditions makes it suitable for constructing pharmacophores, which are parts of molecular structures that are responsible for the biological activity of drugs .
Nanotechnology
The compound could be involved in nanotechnology applications, particularly in the synthesis of nanostructured materials that require precise chemical modifications .
Bioimaging
While not directly mentioned, compounds similar to Potassium 4-acetylphenyltrifluoroborate could be used in bioimaging techniques, such as fluorescence probes for potassium ions .
Safety And Hazards
Potassium 4-acetylphenyltrifluoroborate is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to use personal protective equipment as required, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
potassium;(4-acetylphenyl)-trifluoroboranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF3O.K/c1-6(13)7-2-4-8(5-3-7)9(10,11)12;/h2-5H,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUXIRSHKHCTTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C(=O)C)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF3KO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635412 | |
Record name | Potassium (4-acetylphenyl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 4-acetylphenyltrifluoroborate | |
CAS RN |
252726-24-2 | |
Record name | Potassium (4-acetylphenyl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium 4-acetylphenyltrifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.